

6-Bromopyrazine-2-carboxylic acid CAS number and IUPAC name

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Compound of Interest

Compound Name: 6-Bromopyrazine-2-carboxylic acid

Cat. No.: B2741345

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An In-Depth Technical Guide to **6-Bromopyrazine-2-carboxylic acid** for Advanced Research

Introduction

6-Bromopyrazine-2-carboxylic acid has emerged as a pivotal heterocyclic building block for synthetic chemists engaged in the development of novel molecules.^[1] Its unique structural arrangement, featuring a pyrazine ring functionalized with both a reactive bromine atom and a versatile carboxylic acid group, offers a strategic platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, synthetic utility, and critical role in modern drug discovery and materials science, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. The key identifiers and properties of **6-Bromopyrazine-2-carboxylic acid** are summarized below.

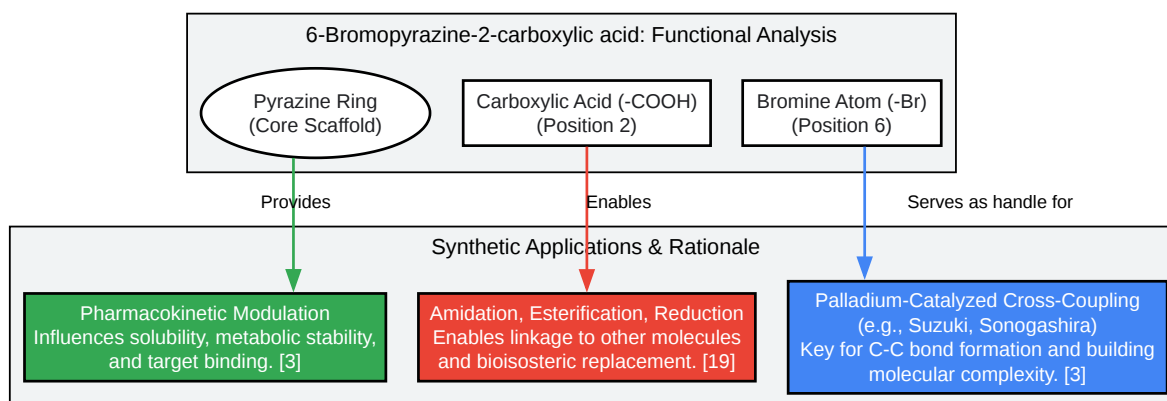
Property	Value	Source(s)
IUPAC Name	6-bromopyrazine-2-carboxylic acid	
CAS Number	1196151-53-7	[1][2]
Molecular Formula	C ₅ H ₃ BrN ₂ O ₂	[2]
Molecular Weight	203.00 g/mol	[2]
Purity	Typically ≥98%	[2]
Physical Form	Liquid	
Storage	Ambient Temperature	

Synthetic Utility and Key Reactions

The true value of **6-Bromopyrazine-2-carboxylic acid** lies in its synthetic versatility. The two distinct functional groups—the bromine atom and the carboxylic acid—serve as orthogonal handles for a wide array of chemical transformations.

The Role of the Pyrazine Core and Functional Groups

The pyrazine scaffold is a common motif in many FDA-approved drugs, valued for its favorable pharmacokinetic properties and its ability to engage with biological targets.[1] The strategic placement of the bromine and carboxylic acid groups on this core unlocks a multitude of synthetic possibilities.



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Caption: Functional roles of the key structural motifs in **6-Bromopyrazine-2-carboxylic acid**.

- **Bromine Atom:** The bromine substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] This allows for the efficient and precise formation of new carbon-carbon bonds, which is a fundamental strategy for elaborating the core structure and synthesizing complex target molecules.[1]
- **Carboxylic Acid Group:** This functional group is a versatile handle for various transformations. It can be readily converted into esters, amides, or acid halides, providing a gateway to a vast chemical space.[1] In drug development, the carboxylic acid moiety is a critical pharmacophore in hundreds of drugs, though its properties sometimes necessitate bioisosteric replacement to overcome challenges related to metabolic stability or membrane permeability.[3]

Experimental Protocol: General Synthesis of a Brominated Heteroaromatic Carboxylic Acid

While the precise, scaled-up synthesis of **6-Bromopyrazine-2-carboxylic acid** is often proprietary, a general and representative workflow for a related compound, 6-bromopyridine-2-

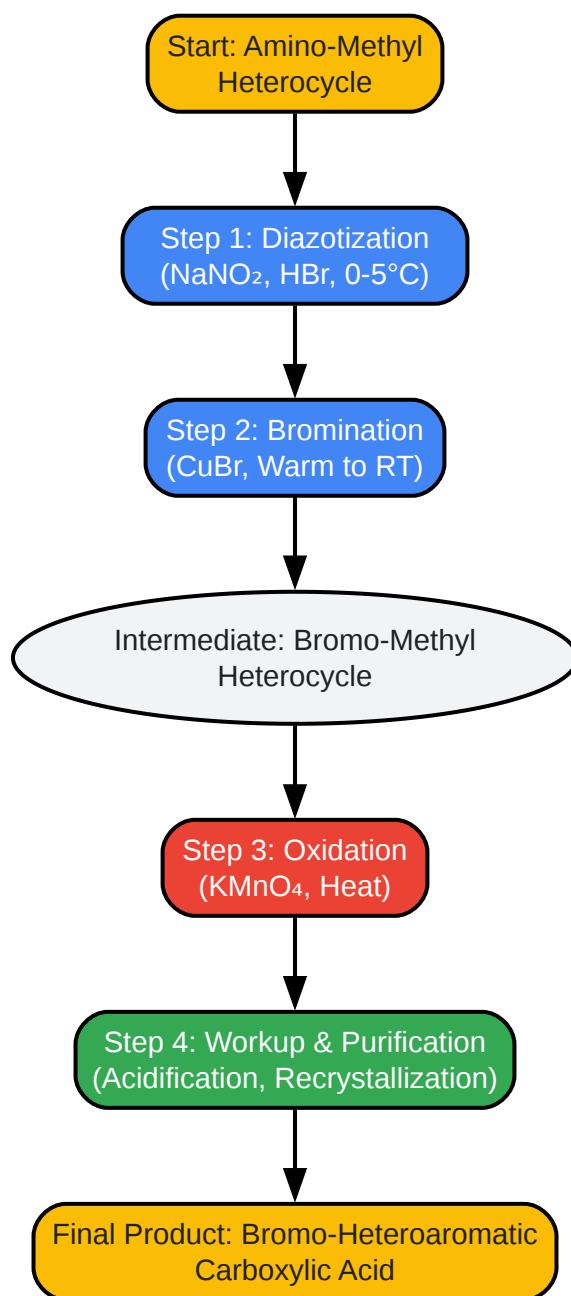
carboxylic acid, involves a multi-step process starting from 6-amino-2-methylpyridine.^[4] This illustrates the fundamental chemical logic applicable to the synthesis of such intermediates.

Disclaimer: This protocol is an illustrative example based on the synthesis of a structurally similar compound and should be adapted and optimized by a qualified chemist.

Step-by-Step Methodology

- Diazotization of the Amino Group:
 - Dissolve the starting material (e.g., 6-amino-2-methylpyridine) in an aqueous solution of a strong acid, such as hydrobromic acid.
 - Cool the mixture to 0-5 °C in an ice bath.
 - Add a solution of sodium nitrite (NaNO_2) dropwise while maintaining the low temperature to form the diazonium salt intermediate. Causality: The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
- Sandmeyer Bromination:
 - Introduce a copper(I) bromide (CuBr) catalyst to the cold diazonium salt solution.
 - Allow the reaction to warm to room temperature slowly. Vigorous nitrogen gas evolution will be observed as the diazonium group is replaced by bromine. Causality: The Cu(I) catalyst facilitates the radical-mediated substitution of the diazonium group with bromide.
- Oxidation of the Methyl Group:
 - Isolate the resulting 6-bromo-2-methylpyridine intermediate.
 - Subject the intermediate to strong oxidizing conditions. A common method involves heating with a strong oxidant like potassium permanganate (KMnO_4) in an aqueous solution.
 - The reaction is typically refluxed for several hours until the purple color of the permanganate disappears, indicating the reaction's completion. Causality: The strong oxidant is required to convert the relatively stable methyl group into a carboxylic acid.

- Workup and Purification:
 - After cooling, quench any remaining oxidant.
 - Filter the reaction mixture to remove manganese dioxide byproduct.
 - Acidify the filtrate to precipitate the crude 6-bromopyridine-2-carboxylic acid product.
 - Collect the solid by filtration and purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity product.



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Caption: Generalized workflow for the synthesis of a brominated heteroaromatic carboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

6-Bromopyrazine-2-carboxylic acid is not an end product but a crucial starting material for creating high-value, biologically active compounds.

- **Scaffold for Anti-Infective Agents:** The pyrazine-carboxamide core is a well-established pharmacophore in anti-tuberculosis research. Derivatives of 6-chloropyrazine-2-carboxylic acid have been synthesized and studied for their potential activity against *Mycobacterium tuberculosis*.^[5] The bromo-analogue serves as a parallel starting point for generating novel derivatives with potentially improved efficacy or resistance profiles.
- **Intermediate for Enzyme Inhibitors:** Pyridine and pyrazine carboxylic acid isomers are foundational scaffolds for a multitude of enzyme inhibitors targeting diseases such as cancer, diabetes, and HIV/AIDS.^[6] The ability to functionalize the 6-bromo position allows for the systematic exploration of the chemical space around the core, which is a key strategy in structure-activity relationship (SAR) studies to optimize potency and selectivity.^[6]
- **Building Block for Agrochemicals and Materials:** Beyond pharmaceuticals, this compound is a valuable intermediate for developing new crop protection agents and functional materials where a substituted heterocyclic core is desired.^{[1][7]}

Safety and Handling

As with any reactive chemical intermediate, proper handling of **6-Bromopyrazine-2-carboxylic acid** is essential. Based on data for structurally related compounds, the following precautions should be observed.^{[8][9]}

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask or respirator is recommended if handling the compound as a solid.^{[8][9]}
- **Handling:** Avoid contact with skin and eyes. Do not breathe dust or vapors. Use only in a well-ventilated area, such as a chemical fume hood.^[8]
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place.^[8] Store away from strong oxidizing agents.
- **First Aid:** In case of inhalation, move to fresh air. If on skin, wash off immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. Seek

medical attention if irritation persists.[10]

Conclusion

6-Bromopyrazine-2-carboxylic acid is a high-value synthetic intermediate whose strategic importance is rooted in the combined reactivity of its functional groups and the inherent pharmacological relevance of the pyrazine core. Its utility in palladium-catalyzed cross-coupling and derivatization of the carboxylic acid function provides chemists with a robust platform for the efficient synthesis of complex molecules. For researchers in drug discovery, agrochemicals, and materials science, this compound represents a key enabling tool for innovation and the development of next-generation chemical entities.

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